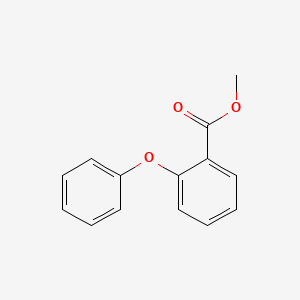

Methyl 2-phenoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGYLBSXMKBSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345859 | |

| Record name | Methyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-56-6 | |

| Record name | Methyl 2-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-phenoxybenzoate (CAS 21905-56-6): Synthesis, Characterization, and Applications

Executive Summary: Methyl 2-phenoxybenzoate is a valuable chemical intermediate whose diaryl ether structure serves as a foundational scaffold for more complex molecules. While not extensively studied as a final product, its role as a precursor is significant, particularly in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a robust synthesis protocol via Ullmann condensation, methods for analytical characterization, and its established and potential applications in medicinal chemistry. The document emphasizes the rationale behind methodological choices, ensuring a deep understanding of the processes involved.

Introduction to a Versatile Synthetic Building Block

Diaryl ether linkages are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. The synthesis and functionalization of these core structures are therefore of fundamental importance in organic chemistry. This compound (CAS: 21905-56-6) represents a key intermediate within this class of compounds. Its structure combines a stable phenoxy group with a reactive methyl ester on an adjacent aromatic ring, providing a versatile platform for further chemical modification.

This guide serves as a technical resource, consolidating the known properties and synthetic methodologies for this compound. It further explores its utility, particularly as a precursor for bioactive compounds, drawing on established data for its derivatives and structurally related molecules.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 21905-56-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1][5] |

| Boiling Point | 130°C at 0.5 mmHg | [5] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [5] |

| SMILES | O=C(OC)C1=CC=CC=C1OC2=CC=CC=C2 | [1] |

| InChI Key | PUGYLBSXMKBSRP-UHFFFAOYSA-N | [2] |

While detailed, verified spectroscopic data for this specific compound is not widely published, its structure allows for the confident prediction of key signals in NMR, IR, and Mass Spectrometry, which are crucial for its identification and purity assessment following synthesis.

Synthesis and Purification: The Ullmann Condensation Approach

The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation is a classic and robust method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide. This approach is favored for its reliability, though it often requires high reaction temperatures.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for Ullmann-type reactions involving similar substrates.[6][7]

Materials:

-

Methyl 2-bromobenzoate

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can interfere with the copper catalyst.

-

Catalyst Addition: Under a positive flow of inert gas, add the copper(I) iodide catalyst (0.1 eq). The use of a copper catalyst is essential to facilitate the nucleophilic substitution of the aryl halide.[7]

-

Solvent Addition: Add anhydrous DMF via syringe. DMF is chosen as the solvent for its high boiling point and its ability to dissolve the reactants and inorganic base.

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) (see Section 4.2). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the inorganic base and copper salts.

-

Transfer the filtrate to a separatory funnel and wash with water (3x) to remove residual DMF, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Workflow Diagram: Synthesis

Caption: Ullmann condensation workflow for this compound synthesis.

Purification Protocol: Column Chromatography

The crude product typically contains unreacted starting materials and side products. Silica gel column chromatography is the standard method for purification.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is recommended, starting with 100% hexanes and gradually increasing the polarity. The optimal solvent system should be determined by TLC analysis first. The less polar product will elute before the more polar starting material, phenol.

Analytical Characterization and Quality Control

A multi-technique approach is essential for unambiguously confirming the structure and assessing the purity of the synthesized this compound.[6][8]

Protocol 1: Thin-Layer Chromatography (TLC)

-

Use: Rapid monitoring of reaction progress and determining the appropriate solvent system for column chromatography.[8]

-

Procedure: Spot the reaction mixture alongside the starting materials on a silica-coated TLC plate. Develop the plate in a chamber with a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light (254 nm). The formation of a new, less polar spot (higher Rf value than phenol) indicates product formation.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

Use: To determine the purity of the final product with high accuracy.[6]

-

Typical Parameters:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Protocol 3: Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum should show distinct aromatic protons, a singlet for the methyl ester protons (~3.9 ppm), and characteristic splitting patterns.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to 228.24 g/mol .[6]

Analytical Workflow Diagram

Caption: Analytical workflow for purity assessment and structural confirmation.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules with potential biological activity.

Precursor for Bioactive Hydrazides and Hydrazones

This compound is a documented starting material for the preparation of hydrazides and hydrazones.[3] This transformation is typically achieved by reacting the methyl ester with hydrazine hydrate. The resulting phenoxy acetic hydrazides have been shown to exhibit analgesic properties, making this a promising avenue for drug discovery.[3] The acylhydrazone moiety is a well-known pharmacophore found in compounds with antibacterial, antifungal, and anticancer activities.[9]

Scaffold for Novel Therapeutics

The phenoxybenzoate core is present in a variety of biologically active compounds. Derivatives of similar structures have been investigated as:

-

Antifungal and Antimicrobial Agents: The diaryl ether linkage is a key feature in many antimicrobial compounds.[10]

-

Anticancer and Anti-inflammatory Agents: The rigid structure can serve as a scaffold for designing molecules that interact with specific biological targets.[10]

-

Trypanocidal Agents: Related 2-phenoxy-1,4-naphthoquinone molecules have demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11]

Logical Pathway to Potential Therapeutics

Caption: Synthetic pathways from this compound to bioactive molecules.

Safety, Handling, and Storage

-

Potential Hazards:

-

Handling Precautions:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Conclusion and Future Outlook

This compound, CAS 21905-56-6, is a synthetically valuable intermediate. Its preparation via Ullmann condensation is a reliable, albeit traditional, method that yields a versatile scaffold for further chemical exploration. The true potential of this compound is realized in its derivatives, which have shown promise in the development of analgesics and other therapeutic agents.

Future research should focus on exploring more modern cross-coupling reactions (e.g., Buchwald-Hartwig) for a more efficient and milder synthesis. Furthermore, a systematic investigation into the biological activity of this compound itself, as well as a broader library of its derivatives, could uncover novel pharmacological properties, expanding its utility in the field of drug discovery.

References

-

This compound | 21905-56-6 | C14H12O3. Appchem.

-

This compound, 99%. Fisher Scientific.

-

This compound | 21905-56-6. ChemicalBook.

-

CAS NO. 21905-56-6 | this compound. Arctom Scientific.

-

This compound. ChemBK.

-

Material Safety Data Sheet - Methyl benzoate. Alfa Aesar.

-

SAFETY DATA SHEET - Methyl Benzoate. TCI Chemicals.

-

SAFETY DATA SHEET - Methyl benzoate. Thermo Fisher Scientific.

-

Isloor, A. M., Rai, U. S., Shetty, P., Gerber, T., Hosten, E., & Betz, R. (2013). Methyl 2-[(2-methylphenoxy)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813.

-

A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem.

-

Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide. Benchchem.

-

Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis. Benchchem.

-

Safety Data Sheet - Methyl 3-phenoxybenzoate. Apollo Scientific.

-

In vitro and In vivo Biological Activity of Two Aryloxy-naphthoquinones in Mice Infected with Trypanosoma cruzi Strains. Medicinal Chemistry.

-

Kowalczyk, T., et al. (2022). Copper(II) Complexes of Selected Acylhydrazones as Potential Biological Agents. Molecules, 27(22), 8000.

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | 21905-56-6 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Copper(II) Complexes of Selected Acylhydrazones as Potential Biological Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 2-[(2-methylphenoxy)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and In vivo Biological Activity of Two Aryloxy-naphthoquinones in Mice Infected with Trypanosoma cruzi Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxybenzoate, with the Chemical Abstracts Service (CAS) number 21905-56-6, is an aromatic ester of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring a methyl ester and a phenoxy group attached to a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed experimental protocols for the determination of key physical characteristics that are not yet fully documented in publicly available literature.

Core Physical Properties

A summary of the core physical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C14H12O3 | [2] |

| Molecular Weight | 228.24 g/mol | [2] |

| Physical State | Liquid (at room temperature) | |

| Appearance | Colorless | |

| Boiling Point | 130 °C at 0.5 mmHg | [2] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Determination of Physical Properties

A critical aspect of characterizing any chemical compound is the experimental determination of its physical properties. The following sections provide detailed, field-proven methodologies for elucidating the melting point and solubility of this compound.

Melting Point Determination by Capillary Method

The melting point of a substance is a crucial indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. Since this compound is a liquid at room temperature, its melting point will be below ambient temperature. The following protocol describes the determination of the melting point of a solid, which would be applicable if this compound were to be solidified at low temperatures.

Experimental Protocol:

-

Sample Preparation: A small amount of solidified this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating Rate: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling in Organic Solvents

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and use in chemical reactions. The following protocol outlines a standard procedure for determining the qualitative and quantitative solubility of this compound.

Experimental Protocol:

-

Solvent Selection: A range of common organic solvents of varying polarities should be selected (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide).

-

Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), the solvent is added dropwise with agitation. The visual dissolution is noted.

-

Quantitative Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two benzene rings and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum would display unique signals for each carbon atom in a different chemical environment, including the carbonyl carbon of the ester group, the carbons of the two aromatic rings, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The spectrum would also show C-O stretching bands for the ester and ether linkages, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (228.24 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the phenoxy group (-OC₆H₅), leading to characteristic fragment ions that can aid in structural confirmation.

Synthesis of this compound

This compound can be synthesized via several methods, with the Ullmann condensation being a common approach. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In the case of this compound, this would typically involve the reaction of phenol with methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) in the presence of a copper catalyst and a base. The purity of the synthesized product would then be confirmed using the analytical techniques described above.

Conclusion

This technical guide has summarized the known physical properties of this compound and provided detailed, standardized protocols for the experimental determination of its melting point and solubility. Furthermore, it has outlined the expected spectroscopic characteristics that are crucial for its structural elucidation and purity assessment. For researchers and professionals in the fields of chemistry and drug development, a thorough understanding and experimental verification of these physical properties are essential for the successful application of this compound in synthesis and product development.

References

- ChemBK. This compound. Available at: https://www.chembk.

- ChemicalBook. This compound | 21905-56-6. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0184487.htm.

- Fisher Scientific. SAFETY DATA SHEET - this compound. Available at: https://www.fishersci.com/store/msds?partNumber=AC449960050&productDescription=METHYL+2-PHENOXYBENZOATE+99%25+5G&vendorId=VN00033897&countryCode=US&language=en.

- PubChem. Methyl 2-methoxybenzoate. Available at: https://pubchem.ncbi.nlm.nih.

- Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: https://www.docbrown.

- ChemicalBook. Methyl 2-methoxybenzoate(606-45-1) 13C NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/606-45-1_13CNMR.htm.

- ChemicalBook. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/606-45-1_1HNMR.htm.

- Doc Brown's Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available at: https://www.docbrown.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Available at: https://hmdb.ca/spectra/nmr_one_d/1021.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: https://hmdb.ca/spectra/nmr_one_d/1022.

- ChemicalBook. Methyl 2-methoxybenzoate(606-45-1) IR Spectrum. Available at: https://www.chemicalbook.com/spectrum/606-45-1_IR.htm.

- Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Available at: https://www.docbrown.

- Sigma-Aldrich. Methyl-2-benzoylbenzoate 97. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/559830.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- The Royal Society of Chemistry. Supporting information for: A mild and efficient method for the synthesis of benzoates from benzyl alcohols and H2O2 catalyzed by HBr. Available at: https://www.rsc.

- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: https://hmdb.ca/spectra/nmr_one_d/1023.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: https://hmdb.ca/spectra/nmr_one_d/1024.

- BenchChem. Unraveling Molecular Signatures: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-ethyl-3-methoxybenzoate. Available at: https://www.benchchem.

- PubChem. Methyl Benzoate. Available at: https://pubchem.ncbi.nlm.nih.

- ChemicalBook. This compound | 21905-56-6. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0184487.htm.

- ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. Available at: https://www.researchgate.

- ChemicalBook. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/606-27-9_1HNMR.htm.

- ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... Available at: https://www.researchgate.

- ChemicalBook. Methylparaben | 99-76-3. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0184566.htm.

- ChemicalBook. Methyl 2-benzoylbenzoate | 606-28-0. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8184488.htm.

- brainly.com. Provide the IR spectrum analysis for methyl benzoate. Available at: https://brainly.com/question/30325145.

- ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase... Available at: https://www.researchgate.

- gsrs. ETHYL {2-METHOXY-4-[(3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDENE)METHYL]PHENOXY}ACETATE. Available at: https://gsrs.ncats.nih.gov/ginas/app/substance/a7b1b3b1-a1b1-4b1b-8b1b-1b1b1b1b1b1b.

- SpectraBase. Methyl 2-hydroxybenzoate - Optional[ATR-IR] - Spectrum. Available at: https://spectrabase.com/spectrum/LOJO73jrwea.

- Fisher Scientific. This compound, 99%. Available at: https://www.fishersci.

- PubChem. Methyl 2-(chloromethyl)-4-phenoxybenzoate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/86709143.

- ResearchGate. Solubility comparison in dichloromethane. Available at: https://www.researchgate.net/figure/Solubility-comparison-in-dichloromethane_fig3_331966205.

- BLD Pharm. Methyl 2-chloro-4-phenoxybenzoate. Available at: https://www.bldpharm.com/products/2095393-16-9.html.

- gsrs. ETHYL 2-(2-BENZOYL-4-METHYLPHENOXY)ACETATE. Available at: https://gsrs.ncats.nih.gov/ginas/app/substance/a7b1b3b1-a1b1-4b1b-8b1b-1b1b1b1b1b1b.

- PubChem. Methylparaben. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Methylparaben.

- Matrix Fine Chemicals. METHYL 2-CHLORO-4-PHENOXYBENZOATE | CAS 2095393-16-9. Available at: https://www.matrix-fine-chemicals.

- PubMed. Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. Available at: https://pubmed.ncbi.nlm.nih.gov/6707880/.

- ChemicalBook. ETHYL (2-METHYLPHENOXY)ACETATE | 93917-68-1. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7395684.htm.

- ChemicalBook. Dichloromethane | 75-09-2. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8727829.htm.

- Thermo Fisher Scientific. This compound, 99% 10 g. Available at: https://www.thermofisher.

- PubChem. Ethyl (4-mercapto-2-methylphenoxy)acetate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16641178.

- PubChem. Methyl 2,4-Dihydroxybenzoate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16523.

Sources

An In-Depth Technical Guide to the Discovery and History of Methyl 2-phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Unseen Scaffolding of Innovation

In the vast landscape of chemical synthesis and drug discovery, certain molecules, while not always in the spotlight, form the essential scaffolding upon which significant advancements are built. Methyl 2-phenoxybenzoate is one such compound. Its deceptively simple diaryl ether structure belies a rich history intertwined with the development of fundamental organic reactions and its ongoing relevance as a versatile intermediate in the synthesis of potentially therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, historical context, synthesis, and characterization of this compound, offering field-proven insights for researchers and drug development professionals.

I. Historical Context: The Dawn of Diaryl Ether Synthesis and the Legacy of Fritz Ullmann

The story of this compound is inextricably linked to the pioneering work of German chemist Fritz Ullmann. In the early 20th century, the formation of a stable bond between two aromatic rings, particularly through an oxygen atom (a diaryl ether), was a significant challenge. Ullmann's groundbreaking development of a copper-catalyzed reaction to achieve this transformation, now famously known as the Ullmann condensation or Ullmann ether synthesis, revolutionized aromatic chemistry.

While a singular "discovery" paper for this compound is not prominent in the historical record, its synthesis is a direct application of the principles established by Ullmann. The first syntheses of 2-phenoxybenzoic acid, the immediate precursor, were achieved through the reaction of a phenol with an ortho-halobenzoic acid in the presence of copper. The subsequent esterification to yield this compound is a standard and well-established chemical transformation. Therefore, the "discovery" of this molecule can be seen as a logical extension of the powerful synthetic tool provided by the Ullmann reaction, likely first prepared in the early to mid-20th century as chemists began to explore the vast possibilities of this new methodology.

The initial Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. However, the fundamental principle of copper-mediated C-O bond formation laid the groundwork for countless advancements in cross-coupling chemistry that are still being refined today.

II. The Core Synthesis: A Modern Approach to the Ullmann Condensation

The synthesis of this compound is a two-step process, beginning with the formation of 2-phenoxybenzoic acid via a modified Ullmann condensation, followed by esterification. The causality behind the experimental choices lies in maximizing yield and purity while maintaining practical and efficient reaction conditions.

Step 1: Synthesis of 2-Phenoxybenzoic Acid via Modified Ullmann Condensation

The modern Ullmann condensation employs catalytic amounts of a copper salt and often includes a ligand to facilitate the reaction under milder conditions than the original procedures. This approach enhances the solubility of the copper catalyst and accelerates the catalytic cycle.

Reaction Scheme:

Figure 1: Synthesis of 2-Phenoxybenzoic Acid.

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reactants.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing dilute hydrochloric acid to neutralize the excess potassium carbonate and protonate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenoxybenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Esterification of 2-Phenoxybenzoic Acid

Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester. The reaction is acid-catalyzed and driven to completion by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.

Reaction Scheme:

Figure 2: Esterification of 2-Phenoxybenzoic Acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenoxybenzoic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the solution and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Then, wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

III. Physicochemical Properties and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use as a reliable chemical intermediate.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 21905-56-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 130 °C at 0.5 mmHg |

| Density | 1.153 g/cm³ (predicted) |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

-

A singlet for the methyl ester protons (-OCH₃).

-

A series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings. The protons on the benzoate ring will be influenced by both the ester and the phenoxy group, leading to a complex splitting pattern. Similarly, the protons on the phenoxy ring will show their characteristic multiplets.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound would be expected to show:

-

A signal for the methyl ester carbon.

-

A signal for the carbonyl carbon of the ester.

-

Multiple signals in the aromatic region for the twelve carbon atoms of the two phenyl rings.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃).

IV. Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its structure is a key building block for various derivatives.

Precursor to Bioactive Hydrazides and Hydrazones

One of the primary reported applications of this compound is its use in the preparation of hydrazides and hydrazones.[1] These derivatives have been investigated for their analgesic and anti-inflammatory properties.[2][3][4] The conversion of the methyl ester to a hydrazide introduces a reactive functional group that can be further modified to create a library of compounds for biological screening.

Figure 3: Synthesis of Bioactive Hydrazones.

The phenoxybenzoic acid scaffold itself is found in a number of biologically active compounds, and the ability to easily synthesize and derivatize this compound makes it an important tool for medicinal chemists.

V. Conclusion and Future Outlook

This compound, a molecule born from the foundational principles of the Ullmann condensation, continues to be a relevant and valuable compound in the field of organic synthesis. Its straightforward preparation and versatile chemical handles make it an ideal starting point for the development of new chemical entities with potential therapeutic applications, particularly in the realm of analgesic and anti-inflammatory agents. As synthetic methodologies continue to evolve, the utility of such fundamental building blocks will undoubtedly expand, reinforcing the enduring legacy of early 20th-century chemical innovation.

VI. References

-

Almasirad, A., Hosseini, R., Jalalizadeh, H., Rahimi-Moghaddam, Z., Abaeian, N., Janafrooz, M., Abbaspour, M., Ziaee, V., Dalvandi, A., & Shafiee, A. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185. [Link]

-

PubMed. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Retrieved from [Link]

-

Semantic Scholar. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Retrieved from [Link]

-

ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

-

PubMed. (2000). Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

-

Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids. Retrieved from

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxybenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Google Patents. (n.d.). US4314070A - Process for producing meta-phenoxybenzoic acids and esters. Retrieved from

-

NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Retrieved from

-

MDPI. (n.d.). Linking Pesticide Exposure to Gestational Diabetes: Current Knowledge and Future Directions. Retrieved from [Link]

Sources

- 1. This compound | 21905-56-6 [chemicalbook.com]

- 2. US4323692A - Process for preparing phenoxybenzoic acids - Google Patents [patents.google.com]

- 3. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

biological activity of Methyl 2-phenoxybenzoate derivatives

An In-depth Technical Guide to the Biological Activity of Methyl 2-phenoxybenzoate Derivatives

Abstract

The this compound scaffold represents a privileged diaryl ether structure that is a cornerstone in medicinal chemistry. Its derivatives have been extensively explored, revealing a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these versatile compounds. We delve into the core biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by detailed experimental protocols and mechanistic insights. The document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development in this promising area of chemical biology.

Introduction: The this compound Core

The this compound structure consists of two phenyl rings linked by an ether bond, with a methyl ester group positioned ortho to the ether linkage on one of the rings. This arrangement provides a unique three-dimensional conformation and electronic distribution, making it an ideal template for designing molecules that can interact with a wide array of biological targets. Derivatives are typically synthesized through modifications on either of the phenyl rings, the ester group, or the ether linkage itself. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn dictates the compound's biological activity and pharmacokinetic profile. Methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives, a related class, are noted as important intermediates for various pharmaceutical products, highlighting the scaffold's versatility.[1] This guide will explore the significant therapeutic potentials that have been unlocked through the chemical derivatization of this core structure.

Key Biological Activities and Therapeutic Potential

Antimicrobial Activity

Derivatives of the phenoxybenzoate core have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant strains. The primary focus has been on developing antibacterial and antifungal agents.

Antibacterial and Antifungal Effects: New thioureides of 2-(phenoxymethyl) benzoic acid have shown notable antimicrobial activity.[2][3] Studies evaluating these compounds against a panel of microbes revealed specific and potent effects. The highest activity was observed against planktonic fungal cells, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 µg/mL to 62.5 µg/mL.[2] Significant activity was also noted against Gram-positive bacteria and Pseudomonas aeruginosa, with some derivatives exhibiting MICs as low as 31.5 µg/mL.[3] In contrast, activity against E. coli and K. pneumoniae was limited to only a few compounds.[2][3] This selectivity suggests a specific mechanism of action, which is a desirable trait in antimicrobial drug development. The structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings are critical for determining the potency and spectrum of antimicrobial action.[4][5]

Anticancer (Cytotoxic) Activity

The development of novel anticancer agents is a critical area of research, and phenoxybenzoate derivatives have emerged as promising candidates. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines.

In Vitro Efficacy: Studies have demonstrated that derivatives of this scaffold can exhibit significant cytotoxic activity. For instance, certain 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives have shown potent activity against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines.[6] Specific hydrazone derivatives displayed IC50 values as low as 9.38 µM against PC-3 cells and 13.39 µM against A-549 cells.[6] Similarly, halogenated derivatives of related benzofuran carboxylates have shown strong anticancer potential, with some compounds demonstrating greater efficacy than the reference drug doxorubicin against lung (A549) and liver (HepG2) cancer cells.[7] The mechanism often involves the induction of apoptosis and cell cycle arrest, common pathways targeted by chemotherapeutic agents.[8]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, from arthritis to cardiovascular disease. This compound derivatives, particularly those related to salicylic acid, have been investigated for their ability to modulate inflammatory pathways.

Mechanism of Action: Certain methyl salicylate glycosides, which share structural similarities, have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced macrophage cells.[9] Furthermore, these compounds significantly suppress the accumulation of nitric oxide (NO) and reduce levels of reactive oxygen species (ROS).[9] More complex derivatives incorporating a piperazine moiety have demonstrated potent in vivo anti-inflammatory activity, in some cases comparable to the standard NSAID indomethacin.[10] The underlying mechanism for these potent derivatives involves the attenuation of cyclooxygenase-2 (COX-2) up-regulation, a key enzyme in the prostaglandin synthesis pathway that drives inflammation.[10]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Key insights into SAR have been revealed through systematic modifications of the core structure. For example, in the context of antiplasmodial activity, both the substitution pattern on the anilino part of the molecule and the nature of the diaryl ether structure significantly impact efficacy and cytotoxicity.[11][12] Similarly, for anticonvulsant activity in related 1,3,4-oxadiazole derivatives, the presence of an electronegative substituent on the phenoxy ring is crucial; its removal leads to a reduction in activity, confirming a specific pharmacophore requirement.[13] These findings underscore the importance of rational design in optimizing the therapeutic properties of this class of compounds.

Mechanistic Insights: A Focus on Anti-Inflammatory Action

Many derivatives exert their anti-inflammatory effects by intervening in the arachidonic acid cascade. A key regulatory point is the COX-2 enzyme, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. The diagram below illustrates this pathway and the inhibitory action of certain derivatives.

Caption: Inhibition of the COX-2 pathway by phenoxybenzoate derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols represent standard, field-proven procedures for the synthesis and biological evaluation of these derivatives.

Synthesis of a Representative Derivative: Methyl 2-(4-methylphenoxy)benzoate

This protocol is based on a classic nucleophilic aromatic substitution reaction (Ullmann condensation), a robust method for forming the diaryl ether bond.[14]

Materials:

-

Methyl 2-bromobenzoate

-

4-Methylphenol (p-cresol)

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add CuI (5 mol%), picolinic acid (10 mol%), and K₃PO₄ (2.0 mmol).

-

Evacuate the tube and backfill with an inert atmosphere (e.g., Argon).

-

Add 4-methylphenol (1.0 mmol) and methyl 2-bromobenzoate (1.2 mmol) to the tube.

-

Add anhydrous DMSO (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours under the inert atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

-

Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Anticancer Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[15]

Caption: Workflow for the MTT cell viability assay.

Summary of Quantitative Biological Data

For ease of comparison, the following table summarizes reported activity data for representative derivatives.

| Compound Class | Biological Activity | Target | Potency (IC50 / MIC) | Reference |

| Thioureide Derivatives | Antifungal | Candida albicans | 15.6 - 62.5 µg/mL | [2] |

| Thioureide Derivatives | Antibacterial | P. aeruginosa | 31.5 - 250 µg/mL | [3] |

| Hydrazone Derivatives | Anticancer | PC-3 (Prostate) | 9.38 µM | [6] |

| Hydrazone Derivatives | Anticancer | A-549 (Lung) | 13.39 µM | [6] |

| Benzofuran Carboxylates | Anticancer | A-549 (Lung) | More potent than Doxorubicin | [7] |

| Piperazine Derivatives | Anti-inflammatory | In vivo (mice) | Equal to Indomethacin | [10] |

Conclusion and Future Perspectives

This compound and its derivatives constitute a versatile and highly valuable class of compounds in medicinal chemistry. The research summarized in this guide clearly demonstrates their potential as antimicrobial, anticancer, and anti-inflammatory agents. The established synthesis protocols are robust, and the biological evaluation methods are well-defined, providing a solid foundation for further exploration.

Future research should focus on leveraging SAR insights to design next-generation derivatives with enhanced potency and selectivity. Exploring novel mechanisms of action, particularly for the anticancer and antimicrobial compounds, could unveil new therapeutic targets. Furthermore, comprehensive preclinical studies focusing on pharmacokinetics, toxicity, and in vivo efficacy are necessary to translate these promising laboratory findings into clinically viable therapeutic agents.

References

-

Drăcea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian Archives of Microbiology and Immunology, 67(3-4), 92-7. [Link]

-

Nayak, P. S., et al. (2012). Methyl 2-[(2-methylphenoxy)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o728. [Link]

-

Drăcea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. ResearchGate. [Link]

-

Juli, C., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 24(21), 3879. [Link]

-

Juli, C., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

-

Abbasoğlu, U., et al. (2003). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Archiv der Pharmazie, 336(7), 345-51. [Link]

-

Jasim, L. S., et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 1195-1209. [Link]

-

Limban, C., et al. (2009). Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. ResearchGate. [Link]

-

Limban, C., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. [Link]

-

Çakmak, O., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivative. Pharmaceuticals, 15(11), 1324. [Link]

-

dos Santos, J. H. S., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493-497. [Link]

-

Wietocha, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(19), 6934. [Link]

-

Khlebnikov, A. I., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceutical Chemistry Journal, 56, 1-4. [Link]

-

Wang, Y., et al. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 20(9), 15843-53. [Link]

-

Sharma, D., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Journal of Chemistry, 2014, 1-15. [Link]

-

Gunawardana, C. G., et al. (2017). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2959. [Link]

-

Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(19), 6777. [Link]

-

Donevan, S. D., et al. (2013). Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by 2,3-Benzodiazepine Derivatives. Biochemistry, 52(4), 655-666. [Link]

-

Kumar, V., et al. (2014). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 589-92. [Link]

-

Mohammadi-Farani, A., et al. (2014). Design, Synthesis, and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 13(1), 145-51. [Link]

Sources

- 1. Methyl 2-[(2-methylphenoxy)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Cornerstone of Modern Analgesics: A Detailed Guide to the Synthesis of Bioactive Compounds from Methyl 2-Phenoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the versatile chemical scaffold of methyl 2-phenoxybenzoate has emerged as a cornerstone for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound, leading to the generation of potent analgesic and anti-inflammatory compounds. We will delve into the strategic chemical transformations, providing detailed experimental protocols and the causal reasoning behind the methodological choices, ensuring a blend of theoretical understanding and practical applicability. This document is designed to empower researchers in medicinal chemistry and drug development with the knowledge to harness the full potential of this pivotal starting material.

Introduction: The Therapeutic Promise of the 2-Phenoxybenzoate Moiety

The 2-phenoxybenzoate framework is a privileged structure in medicinal chemistry, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its inherent structural features, including the ether linkage and the salicylate core, provide a unique platform for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The analgesic and anti-inflammatory effects of many of its derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] This guide will illuminate two principal synthetic avenues from this compound: the formation of 2-phenoxybenzoic acid hydrazides and the synthesis of xanthone derivatives, both of which have demonstrated significant potential as analgesic compounds.[1][2]

Foundational Synthesis: The Ullmann Condensation

The journey begins with the synthesis of the this compound scaffold itself, most commonly achieved through the Ullmann condensation. This copper-catalyzed reaction is a powerful tool for the formation of diaryl ethers.[3] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[3][4] Modern protocols have introduced the use of ligands and soluble copper catalysts to achieve this transformation under milder conditions.

Conceptual Workflow of Ullmann Condensation

Caption: Ullmann condensation for diaryl ether synthesis.

Pathway I: Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid Hydrazides

One of the most direct routes to bioactive compounds from this compound involves its conversion to 2-phenoxybenzoic acid hydrazide. This intermediate serves as a versatile scaffold for the synthesis of a library of derivatives, several of which have exhibited potent analgesic activities, in some cases surpassing established drugs like mefenamic acid and diclofenac sodium in preclinical models.[1][2]

Step 1: Hydrolysis of this compound to 2-Phenoxybenzoic Acid

The initial step in this pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved through base-catalyzed saponification followed by acidification.

Protocol 1: Base-Catalyzed Hydrolysis

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol and water.

-

Saponification: Add a stoichiometric excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reflux: Heat the reaction mixture at reflux for several hours to ensure complete hydrolysis. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After cooling the reaction mixture to room temperature, acidify it with a mineral acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of 2-phenoxybenzoic acid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Conversion of 2-Phenoxybenzoic Acid to 2-Phenoxybenzoic Acid Hydrazide

The carboxylic acid is then converted to the corresponding hydrazide, a key intermediate for further derivatization.

Protocol 2: Hydrazide Synthesis

-

Esterification (if starting from acid): Convert 2-phenoxybenzoic acid to its methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

-

Hydrazinolysis: To a solution of the 2-phenoxybenzoate ester in a suitable solvent like absolute ethanol, add an excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux for several hours.[5] The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The 2-phenoxybenzoic acid hydrazide often crystallizes out of the solution and can be collected by filtration. The product can be recrystallized from ethanol to achieve high purity.

Step 3: Synthesis of N-Aryl-2-phenoxybenzohydrazide Derivatives

The synthesized 2-phenoxybenzoic acid hydrazide can be readily reacted with various aromatic aldehydes to produce a series of N-arylhydrazone derivatives, which have shown promising analgesic properties.[6]

Protocol 3: N-Arylhydrazone Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-phenoxybenzoic acid hydrazide and a slight excess of the desired aromatic aldehyde in absolute ethanol.

-

Catalysis: Add a few drops of a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Workup: Neutralize the reaction mixture with a weak base, such as a 10% aqueous solution of sodium bicarbonate. The resulting precipitate is the desired N-arylhydrazone derivative.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

| Compound Type | Example of Derivative | Reported Analgesic Activity | Reference |

| 2-Phenoxybenzoic Acid Hydrazide | N'-(4-Chlorobenzylidene)-2-phenoxybenzohydrazide | Significantly more potent than mefenamic acid in writhing and formalin tests. | [1][2] |

| 2-Phenoxybenzoic Acid Hydrazide | N'-(4-Methoxybenzylidene)-2-phenoxybenzohydrazide | Showed significant analgesic activity. | [6] |

Pathway II: Synthesis of Xanthones and their Derivatives as Analgesic Agents

A second major synthetic pathway from this compound involves its conversion to xanthones. Xanthones are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory and analgesic effects.[7]

Step 1: Hydrolysis of this compound (as in Pathway I)

The initial step is the hydrolysis of the ester to 2-phenoxybenzoic acid, as detailed in Protocol 1.

Step 2: Intramolecular Cyclization to Xanthone

The key step in this pathway is the intramolecular cyclization of 2-phenoxybenzoic acid to form the xanthone core. This reaction is typically promoted by strong acids that act as both catalyst and dehydrating agent.

Protocol 4: Xanthone Synthesis via Acid-Catalyzed Cyclization

-

Reaction Setup: In a reaction vessel, carefully add 2-phenoxybenzoic acid to a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).[7][8][9][10][11][12]

-

Heating: Heat the mixture, typically in a water bath, for a specified period. The optimal temperature and time will depend on the specific acid used.

-

Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This will precipitate the crude xanthone.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and then with a dilute solution of sodium bicarbonate to remove any unreacted carboxylic acid. The crude xanthone can be purified by recrystallization from a suitable solvent like ethanol. A yield of up to 94% has been reported using sulfuric acid.[9][11][12]

Caption: Synthesis of the xanthone core.

Advanced Synthetic Strategies for Diversification

To expand the library of potential analgesic compounds, several other key organic reactions can be employed to modify the 2-phenoxybenzoate scaffold.

Fries Rearrangement for Functionalization

The Fries rearrangement is a powerful method for converting phenolic esters into hydroxyaryl ketones.[13] While this compound is not a phenolic ester, this reaction is highly relevant for creating functionalized precursors. For instance, a related phenyl salicylate could undergo a Fries rearrangement to introduce an acyl group onto the phenolic ring, providing a handle for further synthetic transformations. The reaction is catalyzed by Lewis acids, and the regioselectivity (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent.[13]

Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings.[14][15] This reaction could be used to introduce an aldehyde group onto the phenoxy or benzoic acid ring of the scaffold, provided the ring is sufficiently activated. The Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, acts as the electrophile.[14][15] The resulting aldehyde is a versatile intermediate for the synthesis of a wide range of derivatives.

Biological Evaluation of Synthesized Compounds

The newly synthesized compounds should be subjected to a battery of in vitro and in vivo assays to determine their analgesic and anti-inflammatory properties.

In Vivo Screening Methods: [8][16][17]

-

Writhing Test: This is a common method for screening peripheral analgesic activity. An intraperitoneal injection of an irritant (e.g., acetic acid) induces characteristic writhing movements in rodents, and the reduction in the number of writhes by a test compound is a measure of its analgesic effect.[8]

-

Hot Plate Test and Tail-Flick Test: These methods are used to assess central analgesic activity by measuring the reaction time of animals to a thermal stimulus.[8]

-

Formalin Test: This test involves injecting a dilute solution of formalin into the paw of a rodent, which induces a biphasic pain response. It is useful for differentiating between central and peripheral analgesic mechanisms.[8]

-

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute anti-inflammatory activity. The reduction in paw swelling after the administration of a test compound is measured.[16]

Conclusion

This compound is a remarkably versatile starting material for the synthesis of a wide range of compounds with promising analgesic and anti-inflammatory activities. The synthetic pathways detailed in this guide, from the formation of hydrazide derivatives to the construction of the xanthone scaffold, offer a robust platform for the discovery of novel therapeutic agents. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can effectively explore the chemical space around the 2-phenoxybenzoate core and contribute to the development of the next generation of analgesic drugs.

References

(Please note that the reference list is a compilation of sources used to construct this guide and may not be exhaustively cited in the text.)

- Amanatie, A., Jumina, J., & Hanafi, M. (2015). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. International Journal of Science and Research (IJSR).

- BenchChem. (2025). Application Notes and Protocols for Vilsmeier-Haack Formylation Using N,N-Dimethylformamide Hydrochloride.

- Almasirad, A., Hosseini, R., Jalalizadeh, H., Rahimi-Moghaddam, Z., Abaeian, N., Janafrooz, M., ... & Shafiee, A. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & pharmaceutical bulletin, 29(6), 1180-1185.

- Amanatie, A., Jumina, J., & Mustofa, M. (2015). Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst. Oriental Journal of Chemistry, 31(4), 2349-2353.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Ivanova, D., Angelova, V., & Atanasova, M. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 431–438.

- Merck Millipore. (n.d.). Fries Rearrangement.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Nassiri-Koopaei, M., Assarzadeh, M., Tabei, A., Almasirad, A., & Shafiee, A. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian journal of pharmaceutical research : IJPR, 12(3), 395–402.

- BenchChem. (2025). Application Notes and Protocols for Solvent Selection in Fries Rearrangement Reactions.

- Wikipedia. (2024). Fries rearrangement.

- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.

- Slideshare. (n.d.). Screening models(IN-VIVO)

- Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.

- Amanatie, A., et al. (2015). Synthesis of Xanthone from 2-Phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar.

- Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar.

- Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M.

- Wikipedia. (2024).

- Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides.

- Amanatie, A., et al. (2015). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar.

- Hiyama, T., & Oishi, M. (2001). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).

- Zhang, Y., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.

- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- ChemSpider. (n.d.). Methyl ester hydrolysis.

- Amanatie, A., et al. (2015).

- Amanatie, A., et al. (2015).

- Khan, A. A., & Akhter, M. (2010). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.

- Tour, J. M., & Lamba, J. J. (2001). Synthesis of dixanthones and poly(dixanthone)s by cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid. Organic letters, 3(15), 2337–2340.

Sources

- 1. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijisrt.com [ijisrt.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs - Neliti [neliti.com]

- 8. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [PDF] Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]

- 12. Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst - Repository Universitas PGRI Yogyakarta [repository.upy.ac.id]

- 13. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 17. public.pensoft.net [public.pensoft.net]

Application Notes and Protocols: Leveraging Methyl 2-phenoxybenzoate in Palladium-Catalyzed Intramolecular C-H Arylation for Xanthone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of methyl 2-phenoxybenzoate and its derivatives in palladium-catalyzed intramolecular cross-coupling reactions. The primary focus is on the synthesis of xanthones, a class of compounds with significant therapeutic potential, through C-H bond activation. This document will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the broader implications for drug discovery and development.

Introduction: The Strategic Value of this compound in Complex Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and efficiency.[1][2] Within this vast landscape, the strategic use of specific substrates can unlock novel synthetic pathways. This compound serves as a prime example of such a substrate, not for traditional intermolecular cross-coupling reactions, but for a more elegant and atom-economical intramolecular C-H activation/arylation to forge the xanthone scaffold.

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework.[3] Their derivatives, both naturally occurring and synthetic, exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them highly attractive targets in drug discovery.[4][5][6] The synthesis of xanthones often involves palladium-catalyzed methodologies, and the intramolecular C-H functionalization of diaryl ethers like this compound represents a powerful and direct approach.[7][8][9]

Mechanistic Insights: The Palladium Catalytic Cycle in Intramolecular C-H Arylation

The palladium-catalyzed intramolecular C-H arylation of a this compound derivative to form a xanthone core proceeds through a concerted catalytic cycle. While variations exist depending on the specific catalyst system and substrate, the generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or pseudohalide) present on one of the aromatic rings of the diaryl ether precursor. This forms a Pd(II) intermediate.

-

C-H Activation/Palladacycle Formation: This is the crucial step where the palladium center, often directed by a coordinating group, interacts with a C-H bond on the adjacent aromatic ring. This leads to the cleavage of the C-H bond and the formation of a six-membered palladacycle intermediate.

-

Reductive Elimination: The two aryl groups coupled to the palladium center are eliminated, forming the new C-C bond that closes the central pyrone ring of the xanthone scaffold. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; pd2_intermediate [label="Ar-Pd(II)-X(Ln)", fillcolor="#EA4335"]; palladacycle [label="Palladacycle Intermediate", fillcolor="#FBBC05"]; product [label="Xanthone", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; substrate [label="Methyl 2-(aryloxy)benzoate Derivative", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

substrate -> pd0 [style=invis]; product -> pd0 [style=invis];

pd0 -> pd2_intermediate [label="Oxidative Addition\n(with Ar-X)"]; pd2_intermediate -> palladacycle [label="Intramolecular C-H Activation"]; palladacycle -> product [label="Reductive Elimination"]; product -> pd0 [label="Regeneration of Pd(0)"]; } केंद्रीकृत Catalytic Cycle for Xanthone Synthesis.

Experimental Protocols: Synthesis of Xanthones via Intramolecular C-H Arylation

This section provides a detailed, step-by-step protocol for the palladium-catalyzed intramolecular C-H arylation of a functionalized this compound derivative.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Substituted this compound | Synthesis Grade | Varies | Substrate with a leaving group (e.g., Br, I) on one aryl ring. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich, etc. | Common palladium precursor. |